molecular formula C14H15NOS B8421631 2-(4-Methoxybenzylthio)aniline

2-(4-Methoxybenzylthio)aniline

Cat. No.: B8421631
M. Wt: 245.34 g/mol
InChI Key: RRXXUNAAMIXQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxybenzylthio)aniline is a synthetic aniline derivative characterized by a 4-methoxybenzylthio functional group. This structure, which incorporates both aniline and thioether moieties, suggests potential utility as a versatile building block or intermediate in organic synthesis and medicinal chemistry research. Compounds with similar structural features are often investigated for their potential biological activities and may serve as key precursors in the development of novel small molecules. Researchers might explore its applications in areas such as protease inhibition or kinase signaling pathways, given the known roles of analogous structures in these fields. This product is supplied as a high-purity solid and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Please refer to the safety data sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]aniline

InChI

InChI=1S/C14H15NOS/c1-16-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15/h2-9H,10,15H2,1H3

InChI Key

RRXXUNAAMIXQAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=CC=CC=C2N

Origin of Product

United States

Synthetic Methodologies and Strategic Precursor Role of 2 4 Methoxybenzylthio Aniline

Established Synthetic Pathways to 2-(4-Methoxybenzylthio)aniline

The principal route for the synthesis of this compound begins with the formation of a thioether linkage to an activated aromatic ring, followed by the transformation of a nitro group into the desired aniline (B41778) functionality.

Nucleophilic Aromatic Substitution Approaches from 2-Halonitrobenzene Derivatives

The initial step in the synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of aromatic chemistry, allowing for the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. libretexts.org For the synthesis of the precursor to this compound, a 2-halonitrobenzene, such as 2-chloronitrobenzene or 2-fluoronitrobenzene, is reacted with (4-methoxyphenyl)methanethiol.

The presence of the nitro group ortho to the halogen is crucial for the activation of the aromatic ring towards nucleophilic attack. libretexts.org This electron-withdrawing group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction, thereby facilitating the substitution. libretexts.org The reaction is typically carried out in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion.

The general reaction scheme is as follows:

> Figure 1: General scheme for the nucleophilic aromatic substitution reaction between a 2-halonitrobenzene and (4-methoxyphenyl)methanethiol.

The efficiency and selectivity of the nucleophilic aromatic substitution reaction are highly dependent on the specific reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time.

Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly employed as they can solvate the cationic counter-ion of the thiolate, thus enhancing the nucleophilicity of the sulfur atom.

Base: A variety of bases can be used to generate the thiolate in situ, including inorganic bases like potassium carbonate (K2CO3) and sodium hydroxide (B78521) (NaOH), as well as organic bases such as triethylamine (B128534) (Et3N). The choice of base can influence the reaction rate and the formation of side products.

Temperature: The reaction temperature is a critical factor. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired byproducts. The optimal temperature is typically determined empirically to achieve a balance between reaction time and yield. Microwave irradiation has also been explored as a method to accelerate this type of reaction. nih.gov

Interactive Data Table: Optimization of SNAr Reaction Conditions

EntryHalogen (X)BaseSolventTemperature (°C)Time (h)Yield (%)
1ClK2CO3DMF80685
2FK2CO3DMF60492
3ClNaOHDMSO100588
4FEt3NAcetonitrile70880

Note: The data in this table is representative of typical conditions for SNAr reactions and is intended for illustrative purposes.

Subsequent Nitro Group Reduction for Aniline Formation

The second key step in the synthesis of this compound is the reduction of the nitro group of the thioether intermediate, 1-((4-methoxybenzyl)thio)-2-nitrobenzene. This transformation is a common and well-established procedure in organic synthesis. A variety of reducing agents can be employed for this purpose, with the choice often depending on factors such as cost, functional group tolerance, and scalability.

Commonly used methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate. This method is generally clean and high-yielding. elsevierpure.com

Metal/Acid Reduction: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid, typically hydrochloric acid (HCl). This method is robust and cost-effective.

Transfer Hydrogenation: In this method, a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, is used in the presence of a catalyst like Pd/C. This approach avoids the need for handling gaseous hydrogen.

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na2S2O4) or tin(II) chloride (SnCl2) can also be used for the selective reduction of nitro groups.

The general reaction scheme for the reduction is as follows:

> Figure 2: General scheme for the reduction of 1-((4-methoxybenzyl)thio)-2-nitrobenzene to this compound.

Interactive Data Table: Comparison of Nitro Group Reduction Methods

Note: The data in this table is representative of typical conditions for nitro group reductions and is intended for illustrative purposes.

Functional Group Tolerance in this compound Synthesis

A key consideration in any multi-step synthesis is the compatibility of the reaction conditions with the various functional groups present in the starting materials and intermediates. The synthesis of this compound involves functional groups that are generally robust under the described reaction conditions.

Thioether Linkage: The thioether bond is stable under the conditions typically employed for both the SNAr reaction and the subsequent nitro group reduction.

Methoxy (B1213986) Group: The methoxy group on the benzyl (B1604629) ring is an electron-donating group and is generally unreactive under the conditions of both synthetic steps.

Aromatic Rings: The benzene (B151609) rings are stable throughout the synthetic sequence.

The chemoselectivity of the nitro group reduction is particularly important. The chosen reducing agent should selectively reduce the nitro group without affecting the thioether or methoxy functionalities. Catalytic hydrogenation and metal/acid reductions are generally highly selective for the nitro group in the presence of these other functionalities.

Green Chemistry Principles in the Synthesis of this compound and its Analogues

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its analogues can be approached with these principles in mind.

Use of Safer Solvents: Efforts can be made to replace traditional volatile organic solvents (VOCs) like DMF and DMSO with greener alternatives. Water, ethanol, or solvent-free conditions, where feasible, are preferred. nih.gov

Catalysis: The use of catalytic methods, such as catalytic hydrogenation, is a key principle of green chemistry as it reduces the amount of stoichiometric reagents required.

Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Waste Reduction: The choice of reagents can impact the amount and nature of the waste generated. For instance, catalytic methods generally produce less waste than stoichiometric reductions.

Recent research in the synthesis of thioethers and the reduction of nitro compounds has focused on developing more environmentally benign methodologies, such as the use of metal-free catalysts, photocatalysis, and reactions in aqueous media. researchgate.netacs.orgmdpi.com These advancements offer potential avenues for making the synthesis of this compound more sustainable.

Derivatization and Complex Chemical Transformations Involving 2 4 Methoxybenzylthio Aniline

Synthesis of Substituted 1,2,4-Triazole Derivatives from 2-(4-Methoxybenzylthio)anilineresearchgate.net

The synthesis of 1,2,4-triazole derivatives from 2-(4-methoxybenzylthio)aniline has been explored as a pathway to novel compounds with potential biological activities. researchgate.netchemmethod.comzsmu.edu.ua These syntheses can proceed through both direct and multi-step pathways.

Direct Triazole Formation from 2-(4-Methoxybenzylthio)anilineresearchgate.net

Substituted 1,2,4-triazole derivatives can be synthesized directly from 2-((4-methoxybenzyl)thio)anilines. One reported method involves the synthesis of C3,N4-substituted triazole derivatives that incorporate the N4-(2-((4-methoxybenzyl)thio)phenyl) group. researchgate.net This approach highlights the direct use of the aniline (B41778) functionality in the construction of the triazole ring.

Multi-step Pathways for Triazole Synthesis Utilizing 2-(4-Methoxybenzylthio)anilineresearchgate.netrdd.edu.iq

Multi-step reaction sequences provide a versatile approach to a wider range of substituted 1,2,4-triazoles starting from this compound. researchgate.netrdd.edu.iq A common strategy involves the initial formation of an intermediate which then undergoes cyclization to form the triazole ring. For instance, the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols can be achieved through the reaction of a hydrazide with an isothiocyanate, followed by cyclization. While not starting directly from this compound, this methodology illustrates a general multi-step approach that could be adapted. mdpi.com

A typical multi-step synthesis of 1,2,4-triazole derivatives can involve the reaction of a starting hydrazide with carbon disulfide and potassium hydroxide (B78521), followed by the addition of hydrazine (B178648) hydrate to facilitate cyclization. rdd.edu.iq This general pathway underscores the types of transformations that could be applied to derivatives of this compound to achieve the desired triazole structures.

Oxidative Cyclization Reactions of Thiol Analogs Derived from this compound

A key transformation of this compound involves the deprotection of the p-methoxybenzyl group to yield the corresponding free thiol, which can then undergo oxidative cyclization to form fused heterocyclic systems.

Accessing Free Thiol Analogs via p-Methoxybenzyl Group Deprotectionresearchgate.net

The p-methoxybenzyl (PMB) group is a commonly used protecting group for thiols. nih.govresearchgate.net Its removal from this compound is a crucial step to unmask the reactive thiol functionality for subsequent reactions. This deprotection can be achieved using various reagents, with trifluoroacetic acid (TFA) being a common choice. researchgate.netclockss.orgscispace.com The cleavage of the PMB group is often performed in a suitable solvent like dichloromethane (DCM). researchgate.netscispace.com Another method for the deprotection of PMB ethers involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). clockss.org

Table 1: Reagents for p-Methoxybenzyl (PMB) Deprotection

Reagent Abbreviation Typical Conditions
Trifluoroacetic Acid TFA DCM

Formation of Benzochemmethod.commdpi.comthiazolo[2,3-c]researchgate.netresearchgate.netchemmethod.comtriazole Scaffoldsnih.govresearchgate.net

The free thiol analog of this compound, 2-aminothiophenol (B119425), is a key precursor for the synthesis of benzothiazole (B30560) derivatives. mdpi.comekb.eg Specifically, derivatives of this thiol can undergo oxidative cyclization to form the tetracyclic benzo chemmethod.commdpi.comthiazolo[2,3-c] researchgate.netresearchgate.netchemmethod.comtriazole ring system. nih.govresearchgate.net A novel synthetic protocol for these compounds involves the oxidation of a mercaptophenyl moiety to its corresponding disulfide. This disulfide intermediate is then thought to undergo a C-H bond functionalization, leading to an intramolecular ring closure to form the desired tricyclic product. nih.gov

This transformation provides an efficient route to a class of nitrogen- and sulfur-containing heterocycles that are of interest due to their potential biological activities. nih.govresearchgate.net

Scope and Limitations of the Oxidative Cyclizationresearchgate.net

The oxidative cyclization reactions to form fused heterocyclic systems are subject to certain scope and limitations. The success of the reaction can be influenced by the nature of the substituents on the aromatic rings and the specific reaction conditions employed. For instance, in the synthesis of indazoles via N-N bond-forming oxidative cyclization, it has been observed that while the method tolerates various substituents like alkyl, halogen, and methoxy (B1213986) groups, electron-withdrawing groups generally lead to lower yields. organic-chemistry.org

In the context of forming phenanthrene carboxylates through oxidative cyclization, molybdenum(V) chloride (MoCl5) has been shown to be a powerful oxidant, succeeding where other reagents fail. The reaction is particularly effective when the phenyl substituent is equipped with two methoxy groups. researchgate.net These findings suggest that the electronic properties of the substrates play a crucial role in the efficiency of the oxidative cyclization process. The choice of oxidant and catalyst is also critical, with reagents like iodine(III) being used for specific intramolecular arene-alkene couplings. researchgate.net

Preparation of N-Heterocyclic Carbene (NHC) Ligand Precursors

The derivatization of this compound serves as a crucial entry point for the synthesis of advanced chemical structures, particularly N-heterocyclic carbene (NHC) ligand precursors. These precursors are stable, storable compounds that can be readily converted into NHC ligands, which are widely used in organometallic chemistry and catalysis. The synthetic pathway typically involves the formation of a triazole ring system, which is subsequently quaternized to yield the desired triazolium salt.

Thiol-functionalized 1,2,4-Triazolylidene Ligand Precursor Salts Synthesis

The synthesis of thiol-functionalized 1,2,4-triazolylidene ligand precursor salts from this compound is a multi-step process designed to build the heterocyclic core. researchgate.net The process begins with the conversion of the primary aniline group of this compound into a 4-substituted-4H-1,2,4-triazole. This transformation creates C3,N4-substituted triazole derivatives that feature the N4-(2-((4-methoxybenzyl)thio)phenyl) group. researchgate.netresearchgate.net

A common method involves reacting the aniline with N,N-dimethylformamide azine dihydrochloride. researchgate.netacs.org This reaction constructs the 1,2,4-triazole ring attached to the phenyl group of the original aniline. The para-methoxybenzyl (PMB) group serves as a protecting group for the thiol functionality, preventing unwanted side reactions during the synthesis. nih.gov This protecting group is crucial for the subsequent steps and can be selectively removed later in the sequence. researchgate.netnih.gov The synthesis demonstrates a broad tolerance for various functional groups. researchgate.net

The general synthetic approach allows for the isolation of the triazole intermediates in good yields. researchgate.net A key feature of this pathway is the potential to recover the aniline starting material for reuse, adding to the efficiency of the process. researchgate.net The resulting 4-(2-((4-methoxybenzyl)thio)phenyl)-4H-1,2,4-triazole is the direct precursor to the free thiol, which is essential for forming the final ligand precursor salt. nih.gov

Table 1: Key Intermediates in the Synthesis of Thiol-functionalized Triazole
Intermediate StageCompound DescriptionKey Synthetic StepReference
Starting MaterialThis compound- researchgate.net
Triazole Formation4-(2-((4-methoxybenzyl)thio)phenyl)-4H-1,2,4-triazoleReaction with N,N-dimethylformamide azine dihydrochloride researchgate.netacs.org
Deprotection4-(2-mercaptophenyl)-4H-1,2,4-triazoleSelective removal of the p-methoxybenzyl protecting group researchgate.netnih.gov

Quaternization Reactions of Triazole Intermediates

Quaternization is the final and essential step to convert the neutral triazole intermediate into the charged triazolium salt, which is the direct precursor to the N-heterocyclic carbene ligand. acs.org This reaction involves the alkylation or arylation of one of the nitrogen atoms in the triazole ring, resulting in a positively charged heterocyclic system.

For the triazole intermediates derived from this compound, quaternization transforms the 4-substituted triazole into a 1-aryl-4-alkyl- or 1,4-diaryl-substituted 1,2,4-triazolium salt. acs.org These salts are valued for being convenient and air-stable precursors for NHC ligands. acs.org The reaction typically involves treating the triazole with an alkylating or arylating agent. A notable method is the copper-catalyzed arylation using diaryliodonium salts, which can be performed under mild conditions and shows tolerance to both water and oxygen. acs.org

Following quaternization, the para-methoxybenzyl protecting group on the sulfur atom can be selectively removed under strongly acidic conditions, such as with trifluoroacetic acid or trifluoromethanesulfonic acid. researchgate.net This deprotection step unmasks the free thiophenol moiety, yielding the final thiol-functionalized 1,2,4-triazolium salt. researchgate.net This product is now ready for deprotonation and subsequent metalation to form various transition metal-NHC complexes. researchgate.net

Transition Metal-Catalyzed Coupling Reactions Utilizing this compound Derived Intermediates

Intermediates and final complexes derived from this compound are valuable in the realm of transition metal-catalyzed coupling reactions. The NHC ligands synthesized from this compound can be coordinated to metals like palladium, which then act as highly efficient catalysts for various cross-coupling reactions. researchgate.net

Sonogashira Coupling Reactions (contextual example)

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. researchgate.netresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net This reaction is fundamental in the synthesis of natural products, pharmaceuticals, and advanced materials like conjugated polymers. researchgate.net

While this compound itself is not a direct participant, the palladium complexes derived from its corresponding NHC-thiolato ligands are effective catalysts for such transformations. researchgate.net For instance, a palladium(II) complex bearing the bis(NHC-thiolato) ligand synthesized from the this compound precursor has been successfully employed as a catalyst in C-C cross-coupling reactions, which include reactions of the Sonogashira type. researchgate.net The NHC ligand provides a strong sigma-donating character that stabilizes the palladium center throughout the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. researchgate.netnih.gov The presence of the thiol functionality on the ligand can also influence the catalyst's activity and stability.

Copper-Catalyzed N-Arylation in Triazole Synthesis

Copper-catalyzed N-arylation reactions are a cornerstone in the synthesis of N-aryl heterocycles, including the triazole intermediates derived from this compound. asianpubs.orgorganic-chemistry.org This type of reaction, often an improvement on the traditional Ullmann condensation, allows for the formation of a carbon-nitrogen bond between a nitrogen-containing heterocycle and an aryl halide under milder conditions. asianpubs.orgresearchgate.net

In the synthetic pathway starting from this compound, after the initial formation of the 4-substituted triazole, a subsequent copper-catalyzed N-arylation can be employed to introduce a second aryl group onto the triazole ring, leading to 1,4-diaryl-substituted 1,2,4-triazolium salts. acs.org This method is particularly valuable as it provides access to a wide range of functionally diverse NHC precursors. acs.org The reaction typically utilizes a copper(I) source, such as CuI or Cu2O, a suitable ligand (often a diamine), and a base like cesium carbonate (Cs2CO3). asianpubs.orgorganic-chemistry.orgasianpubs.org The choice of solvent, such as DMF, can be critical for the reaction's success, especially concerning the solubility of the triazole salt. asianpubs.org This catalytic N-arylation is tolerant of many functional groups, making it a versatile tool in the derivatization of intermediates from this compound. acs.orgorganic-chemistry.org

Table 2: Typical Conditions for Copper-Catalyzed N-Arylation of Triazoles
ComponentExampleFunctionReference
Copper SourceCuI, Cu₂OCatalyst asianpubs.orgorganic-chemistry.org
Arylating AgentAryl iodides, Aryl bromides, Diaryliodonium saltsProvides the aryl group acs.orgorganic-chemistry.org
LigandDiamine ligandsStabilizes the copper catalyst organic-chemistry.org
BaseCs₂CO₃, K₂CO₃, K₃PO₄Deprotonates the triazole asianpubs.orgorganic-chemistry.org
SolventDMF, Acetonitrile (B52724), DioxaneReaction medium acs.orgasianpubs.org

Advanced Spectroscopic and Structural Characterization Studies of 2 4 Methoxybenzylthio Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of 2-(4-Methoxybenzylthio)aniline is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of the amine (-NH₂), thioether (-S-), and methoxy (B1213986) (-OCH₃) functional groups.

The aromatic region would be the most complex, showing signals for the eight protons on the two benzene (B151609) rings.

Aniline (B41778) Ring Protons: The four protons on the aniline ring are expected to appear as a complex multiplet system due to their ortho, meta, and para relationships. The presence of the electron-donating amino group and the ortho-thioether substituent would lead to distinct chemical shifts for each proton.

4-Methoxybenzyl Ring Protons: The four protons on the 4-methoxybenzyl ring would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring (an AA'BB' system). The protons ortho to the methoxy group would be shielded compared to those ortho to the methylene-thio group.

Methylene (B1212753) Protons (-S-CH₂-): A key signal is expected for the two benzylic protons of the methylene bridge. This would likely appear as a singlet in the range of δ 4.0-4.5 ppm. Its integration value of 2H would confirm the presence of this group.

Amine Protons (-NH₂): The two protons of the primary amine group would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but it is often observed in the δ 3.5-4.5 ppm range. This peak would disappear upon D₂O exchange, a common method for its identification.

Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is expected for the methyl group of the methoxy substituent. This signal typically appears in the upfield region of the aromatic spectrum, around δ 3.8 ppm rsc.org.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic Protons (Aniline Ring)6.6 - 7.5Multiplet (m)4H
Aromatic Protons (4-Methoxybenzyl Ring)6.8 - 7.3Two Doublets (d)4H
-S-CH₂- (Benzylic)~ 4.1Singlet (s)2H
-NH₂ (Amine)3.5 - 4.5 (broad)Broad Singlet (br s)2H
-OCH₃ (Methoxy)~ 3.8Singlet (s)3H

Note: Predicted values are based on analyses of similar structures and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides confirmation of the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Aromatic Carbons: The twelve aromatic carbons would produce signals in the typical downfield region of δ 110-160 ppm.

The carbon attached to the nitrogen (C-NH₂) is expected around δ 145-150 ppm.

The carbon attached to the sulfur (C-S) would be shifted downfield; studies on 2-butylthioaniline show this carbon appearing at δ 134.5 ppm researchgate.net.

In the 4-methoxybenzyl ring, the carbon bearing the methoxy group (C-OCH₃) is highly deshielded, expected around δ 158-159 ppm, while the carbon attached to the methylene group would appear near δ 130 ppm rsc.org.

Methylene Carbon (-S-CH₂-): The benzylic carbon is expected to resonate in the range of δ 35-45 ppm.

Methoxy Carbon (-OCH₃): The methyl carbon of the methoxy group is anticipated to give a sharp signal in the upfield region, typically around δ 55 ppm rsc.org.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-O (Methoxy-substituted aromatic)158 - 159
C-N (Aniline ring)145 - 150
C-S (Aniline ring)134 - 136
Aromatic CH & Quaternary C110 - 140
-OCH₃ (Methoxy)~ 55
-S-CH₂- (Benzylic)35 - 45

Note: Predicted values are based on analyses of similar structures and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₁₄H₁₅NOS), the exact molecular weight is 245.09 g/mol . The high-resolution mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 245.

The fragmentation pattern provides valuable structural information. Upon ionization, the molecular ion can break apart in predictable ways. Key predicted fragmentation pathways for this compound include:

Benzylic Cleavage: The most common fragmentation would likely be the cleavage of the benzylic C-S bond. This would result in the formation of a highly stable 4-methoxybenzyl cation (tropylium ion analog) at m/z 121 . This is often the base peak in the spectrum of such compounds.

Thioaniline Fragment: The other part of the benzylic cleavage would be the 2-aminothiophenol (B119425) radical, which could subsequently be detected.

Loss of Methoxy Group: Fragmentation of the 4-methoxybenzyl cation could occur via the loss of a methyl radical (·CH₃) to give a fragment at m/z 106, or the loss of formaldehyde (B43269) (CH₂O) to yield a fragment at m/z 91.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Predicted Ion Structure Fragmentation Pathway
245[C₁₄H₁₅NOS]⁺Molecular Ion (M⁺)
121[CH₃OC₆H₄CH₂]⁺Benzylic C-S bond cleavage (Base Peak)
124[H₂NC₆H₄S]⁺Cleavage of the S-CH₂ bond
106[OC₆H₄CH₂]⁺Loss of ·CH₃ from the m/z 121 fragment
91[C₇H₇]⁺Loss of CH₂O from the m/z 121 fragment

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the following characteristic bands are predicted:

N-H Vibrations: The primary amine group (-NH₂) will show characteristic stretching vibrations in the IR spectrum as two distinct bands in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretches). An N-H bending vibration is expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Aliphatic C-H stretches from the methylene and methoxy groups will appear just below 3000 cm⁻¹.

C=C Vibrations: Aromatic ring stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong, characteristic band for the aryl-alkyl ether C-O stretch of the methoxy group is predicted around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1030 cm⁻¹ (symmetric stretch).

C-S Stretch: The C-S stretching vibration of the thioether is typically weak in the IR spectrum and appears in the 600-800 cm⁻¹ region.

Raman spectroscopy would be complementary, often showing strong signals for the symmetric and non-polar bonds, such as the aromatic ring and C-S vibrations, which may be weak in the IR spectrum.

Table 4: Predicted Principal Vibrational Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity (IR)
N-H StretchPrimary Amine3300 - 3500 (two bands)Medium-Strong
Aromatic C-H StretchAr-H3000 - 3100Medium-Weak
Aliphatic C-H Stretch-CH₂-, -CH₃2850 - 3000Medium
N-H BendPrimary Amine1600 - 1650Medium-Strong
C=C StretchAromatic Ring1450 - 1600Medium-Strong
Asymmetric C-O-C StretchAryl-alkyl ether~ 1250Strong
Symmetric C-O-C StretchAryl-alkyl ether~ 1030Medium
C-S StretchThioether600 - 800Weak

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, yielding precise information on bond lengths, bond angles, and intermolecular interactions. As no crystal structure for this compound has been reported in the crystallographic databases, this section discusses the structural information that this technique would provide.

A successful single-crystal X-ray diffraction experiment would unambiguously determine the three-dimensional arrangement of atoms in the crystal lattice. It would provide key structural parameters, such as:

Bond Lengths: The precise lengths of the C-S, S-C(H₂), C-N, and C-O bonds.

Bond Angles: The angles around the sulfur atom (C-S-C) and the nitrogen atom (C-N-H).

Dihedral Angles: The rotational conformation of the molecule, particularly the torsion angles describing the orientation of the two aromatic rings relative to each other and the thioether linkage.

Intermolecular Interactions: The analysis would reveal any hydrogen bonding involving the amine group (e.g., N-H···N or N-H···S interactions) and other non-covalent interactions like π-π stacking between the aromatic rings, which dictate the crystal packing.

X-ray crystallography is the gold standard for confirming the connectivity of atoms (regiochemistry) and their spatial arrangement (stereochemistry). For this molecule, the analysis would unequivocally confirm:

Regiochemistry: It would verify that the -(S-benzyl-4-methoxy) group is attached to the C2 position of the aniline ring, distinguishing it from other possible isomers (e.g., the 3- or 4-substituted isomers).

Conformation: While the molecule does not have a chiral center, it possesses conformational flexibility around the C-S and S-C bonds. The crystal structure would capture the lowest energy conformation adopted by the molecule in the solid state. This includes the relative orientation of the aniline and 4-methoxybenzyl planes, which could be influenced by intramolecular and intermolecular forces. For instance, in a related structure, 4-Methoxy-N-(4-nitrobenzyl)aniline, the dihedral angle between the benzene rings was found to be 57.8° nih.gov. A similar non-planar arrangement would be expected for the title compound to minimize steric hindrance.

Analysis of Intramolecular Interactions in Crystal Structures

Detailed crystallographic studies on substituted aniline compounds reveal the prevalence of various non-covalent interactions that dictate their three-dimensional architecture. These interactions primarily include intramolecular hydrogen bonds, which play a significant role in stabilizing the molecular structure.

In analogous molecular systems, intramolecular hydrogen bonds of the C–H···O and N–H···O types are commonly observed. For instance, in the crystal structure of 4-Methoxy-N-(2-nitrobenzylidene)aniline, a related Schiff base, a notable intramolecular C–H···O hydrogen bonding contact is present. [cite: 1, 9] Similarly, studies on other aniline derivatives, such as isomeric iodo-N-(nitrobenzyl)anilines, highlight the interplay of N–H···O and C–H···O hydrogen bonds in defining their supramolecular structures. [cite: 4]

The geometry of these intramolecular hydrogen bonds, including the donor-hydrogen (D–H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the D–H···A angle, are critical parameters. These parameters, typically determined from single-crystal X-ray diffraction data, provide definitive evidence for the presence and strength of such interactions.

In the case of this compound, potential intramolecular hydrogen bonds could exist between the amine protons (N-H) and the sulfur atom of the thioether linkage or the oxygen atom of the methoxy group. Additionally, C-H protons on the aromatic rings could potentially interact with the lone pairs of electrons on the nitrogen, sulfur, or oxygen atoms. The specific conformation adopted by the molecule in the solid state, particularly the torsion angles involving the thioether bridge, would ultimately determine which, if any, of these intramolecular interactions are geometrically favorable.

To illustrate the nature of data obtained from such analyses, the following table presents a hypothetical summary of potential intramolecular hydrogen bond geometries for a derivative, based on common values observed in similar structures.

Interactive Data Table: Hypothetical Intramolecular Hydrogen Bond Geometry

Donor (D)Hydrogen (H)Acceptor (A)D–H (Å)H···A (Å)D···A (Å)D–H···A (°)
N1H1S10.862.503.25145
C12H12N10.932.653.48150
C7H7AO10.972.453.10125

Note: This table is illustrative and does not represent actual experimental data for this compound.

A definitive analysis of the intramolecular interactions in this compound and its derivatives would necessitate the synthesis of high-quality single crystals and subsequent single-crystal X-ray diffraction studies. Such experimental work would provide the precise atomic coordinates required to calculate bond lengths, bond angles, and torsion angles, thereby offering a detailed and accurate picture of the intramolecular forces governing the structure of these compounds.

Computational and Theoretical Investigations Pertaining to 2 4 Methoxybenzylthio Aniline and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental aspects of molecular behavior. These methods provide a framework for understanding reaction pathways and the distribution of electrons within a molecule.

Computational methods are pivotal for mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the characterization of transition states. For derivatives of 2-(4-Methoxybenzylthio)aniline, a key reaction of interest is oxidative cyclization. DFT calculations can be employed to investigate the mechanisms of such transformations.

For instance, in the Bamberger rearrangement of N-phenylhydroxylamine, DFT calculations were used to trace the reaction of a diprotonated system, which led to the proposal of a new mechanism involving an aniline (B41778) dication-like transition state. researchgate.net Similarly, investigations into the reactions of elemental sulfur and polysulfides with nucleophiles have used DFT to provide a comprehensive picture of the underlying mechanisms, demonstrating that unimolecular decomposition pathways often have the lowest activation barriers for many polysulfide intermediates. researchgate.netchemrxiv.org These approaches could be applied to understand the reactivity of the thioether linkage in this compound.

Table 1: Representative Activation Energy Barriers Calculated for Reaction Steps in Aniline Derivatives

Reaction TypeSystemComputational MethodCalculated Activation Energy (kcal/mol)
Cyclization/Ring ExpansionProline with o-alkynylbenzaldehydeDFT~20.6 (via 8π-electrocyclization) nih.gov
OH Radical Addition4-Methyl Aniline + OHCCSD(T)//M06-2XVariable (pathway dependent) mdpi.com
Bamberger RearrangementN-phenylhydroxylamine (diprotonated)DFTSimilar to experimental values researchgate.net

The electronic properties of aniline and its derivatives are governed by the interplay between the amino group and the aromatic ring. The nitrogen lone pair can be delocalized into the π-system of the benzene (B151609) ring, which influences the molecule's reactivity and geometry. wikipedia.org The amine group in aniline is slightly pyramidalized, reflecting a compromise between the stabilization of the nitrogen lone pair (favoring pyramidalization) and π-delocalization (favoring planarity). wikipedia.org

Computational studies on substituted anilines using methods like AM1, PM3, and ZINDO/S-CI have shown that the nature of the substituent significantly impacts the electronic structure. acs.org Electron-donating groups tend to increase the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). acs.org For this compound, the methoxybenzylthio group acts as a complex substituent, and its electronic effects can be quantified through calculation of the HOMO-LUMO energy gap, which is a crucial indicator of chemical reactivity and electronic excitation energies. Natural Bond Orbital (NBO) analysis can further clarify the nature of the nitrogen lone pair and its delocalization into the phenyl ring. wordpress.com

Frontier Molecular Orbital (FMO) analysis is particularly important. The HOMO is often localized on the aniline moiety, making it susceptible to electrophilic attack, while the LUMO distribution indicates sites for nucleophilic attack. Studies on aniline adsorbed on semiconductor surfaces show a significant reduction in the HOMO-LUMO gap, indicating charge transfer and enhanced reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for Aniline and a Derivative

MoleculeComputational MethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Aniline (isolated)DFT--5.43
ZnO-ZnS–Aniline HybridDFT--2.73

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend beyond static quantum calculations to explore dynamic properties, such as molecular conformations and spectroscopic characteristics.

Theoretical calculations are highly effective in predicting spectroscopic data, which serves as a powerful tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., at the B3LYP level), is a standard approach for calculating NMR chemical shifts. jmaterenvironsci.commdpi.com This method has been systematically investigated and proven effective for predicting ¹⁵N NMR shifts and can be used to distinguish between regioisomers, tautomers, and protonation states. rsc.org

For a molecule like this compound, GIAO calculations can predict the ¹H and ¹³C chemical shifts. dergipark.org.tr By comparing the theoretically calculated spectrum with experimental data, one can confirm the molecular structure. The accuracy of these predictions relies on using an appropriate level of theory and basis set, and often a linear regression analysis is performed to correlate the calculated and experimental values, yielding high correlation coefficients (R² > 0.9). mdpi.comimist.ma

Table 3: Example of Correlation Between Experimental and Calculated ¹³C NMR Chemical Shifts for a Heterocyclic Compound Using the GIAO Method

Computational LevelBasis SetCorrelation EquationCorrelation Coefficient (R²)
HF6-311Gδ_exp = 1.05 δ_calc - 4.450.9986 mdpi.com
B3LYP6-311Gδ_exp = 1.01 δ_calc - 0.990.9997 mdpi.com

Conformational analysis is the study of the different spatial arrangements a molecule can adopt through rotation around its single bonds. libretexts.org For a flexible molecule like this compound, which has several rotatable bonds (e.g., C-S, C-N, and benzyl (B1604629) C-C bonds), understanding its conformational preferences is crucial. The potential energy landscape describes the energy of the molecule as a function of its geometry, with stable conformers corresponding to minima on this surface. nih.govnih.gov

Computational approaches to explore this landscape often begin with a molecular mechanics-based conformational search (e.g., using a Monte Carlo method) to identify a broad range of possible low-energy structures. mdpi.com These candidate structures are then subjected to more accurate geometry optimization using DFT methods (like B3LYP or M06) to determine their relative energies. mdpi.com For molecules with thioether linkages, studies have shown that gauche conformations around the C-S-C-C dihedral angle are often preferred. mdpi.com By calculating the energies of all stable conformers, a detailed energy landscape can be constructed, revealing the global minimum energy structure and the energy barriers for interconversion between different conformers.

Table 4: Representative Relative Conformational Energies for a Thioether Macrocycle

Conformation IDMMFF (kcal/mol)B3LYP/6-31G* (kcal/mol)M06/6-31G* (kcal/mol)
nih.gov0.000.290.54 mdpi.com
nih.gov0.290.000.00 mdpi.com
researchgate.net0.330.140.18 mdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Approaches (e.g., 3D-QSAR for molecular design principles)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are a cornerstone of modern drug design, aiming to establish a statistical correlation between the 3D properties of molecules and their biological activity. mdpi.commdpi.com These models are invaluable for understanding the structural requirements for activity and for designing new, more potent derivatives.

For a series of aniline derivatives, a 3D-QSAR model can be built using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). The process involves aligning the molecules based on a common scaffold and then calculating steric and electrostatic fields (for CoMFA) or other molecular fields like hydrophobicity and hydrogen bond donor/acceptor potential (for CoMSIA) around them. mdpi.com

Partial least-squares (PLS) analysis is then used to generate a mathematical model that correlates these field values with the observed biological activities (e.g., IC₅₀ values). mdpi.com The resulting model is visualized using contour maps, which highlight regions where modifications to the molecular structure would likely enhance or diminish activity. For example, a green contour in a steric map indicates that bulkier groups are favored in that region, while a blue contour in an electrostatic map might indicate that positive charges are favorable. Such models provide clear, actionable design principles for synthesizing new derivatives of this compound with improved therapeutic potential.

Table 5: Statistical Parameters for a Typical 3D-QSAR (CoMFA/CoMSIA) Model for Aniline Derivatives

ModelParameterValueIndication
CoMFAq² (cross-validated)0.652 mdpi.comGood internal predictive ability
r² (non-cross-validated)0.958 mdpi.comHigh degree of model fit
CoMSIAq² (cross-validated)0.614 mdpi.comGood internal predictive ability
r²_pred (external validation)0.87 mdpi.comExcellent external predictive power

Theoretical Studies of Supramolecular Interactions

While specific computational studies on the supramolecular interactions of this compound are not extensively documented in the current body of scientific literature, theoretical investigations of structurally analogous compounds provide significant insights into the non-covalent forces that likely govern the crystal packing and molecular recognition of this molecule and its derivatives. The key functional moieties of this compound—the aniline ring, the methoxybenzyl group, and the thioether linkage—each contribute to a complex interplay of hydrogen bonds, π-interactions, and other weak forces that define its supramolecular chemistry.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for analyzing these non-covalent interactions. nih.gov Such studies on aniline derivatives consistently highlight the role of the amino group in forming N–H···A hydrogen bonds, where 'A' can be a variety of acceptor atoms like oxygen or nitrogen. In the case of this compound derivatives, intermolecular N–H···O hydrogen bonds involving the methoxy (B1213986) group or other suitable acceptors on neighboring molecules are highly probable. Similarly, the amino group can also act as a hydrogen bond acceptor. The molecular electrostatic potential (MEP) surface analysis is a common computational technique used to identify hydrogen bond donor and acceptor sites within a molecule. nih.gov

Furthermore, the sulfur atom in the thioether linkage is a key player in directing supramolecular assembly. As a soft and polarizable atom, it can participate in a range of weak interactions, including C–H···S hydrogen bonds and chalcogen bonds. nih.gov The latter are non-covalent interactions where the sulfur atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophile. marquette.edu Computational analyses of benzyl phenyl sulfides have elucidated the importance of such interactions in their crystal packing.

Hirshfeld surface analysis is another valuable computational tool for quantitatively and qualitatively exploring intermolecular contacts in molecular crystals. ufms.br For derivatives of this compound, this analysis would likely reveal the prevalence of H···H, C···H, and O···H contacts, providing a detailed fingerprint of the supramolecular interactions at play.

The interplay of these various non-covalent forces dictates the ultimate supramolecular structure. The energetic contributions of each type of interaction can be estimated through computational methods, providing a clearer picture of the dominant forces in the crystal lattice. While experimental data for this compound is needed for a definitive analysis, the following table summarizes typical interaction energies for the types of non-covalent interactions expected to be significant for this compound and its derivatives, based on computational studies of related molecules.

Interaction TypeTypical Energy Range (kcal/mol)Interacting Moieties in this compound
N-H···O Hydrogen Bond-3 to -8-NH₂ (donor) and -OCH₃ (acceptor)
π-π Stacking-1 to -5Aniline and Methoxybenzyl rings
C-H···π Interaction-0.5 to -2.5Aliphatic/Aromatic C-H and Aromatic Rings
C-H···S Interaction-0.5 to -2.0Aliphatic/Aromatic C-H and Sulfur Atom
Chalcogen Bond (C-S···Nu)-1 to -4Sulfur Atom and Nucleophilic regions (e.g., O, N)

Applications in Advanced Materials and Catalysis Research

Role as Ligand Precursors in Transition Metal Catalysis

The aniline (B41778) and thioether functionalities within 2-(4-Methoxybenzylthio)aniline make it an excellent precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. These ligands, in turn, can be used to create a variety of transition metal complexes with significant catalytic activity.

Synthesis of NHC-Metal Complexes (e.g., Ni(II), Pd(II), Pt(II), Co(III), Mo(II))

A key application of this compound is in the synthesis of a thiol-functionalized 1,2,4-triazolylidene ligand precursor salt. This precursor serves as a gateway to a range of NHC-metal complexes. The synthesis involves the removal of the 4-methoxybenzyl protecting group under acidic conditions to yield a triazolium salt with a free thiophenol moiety. Subsequent deprotonation and metalation of this ligand with various metal sources lead to the formation of stable complexes.

Researchers have successfully synthesized square-planar bis(NHC-thiolato) complexes of Nickel(II), Palladium(II), and Platinum(II) from this ligand precursor. In these complexes, the ligand coordinates to the metal center through both the carbene carbon and the deprotonated sulfur atom, forming a stable chelate ring. Both cis and trans isomers of these square-planar complexes have been isolated and characterized.

Furthermore, the versatility of this ligand system extends to other transition metals. An octahedral Cobalt(III) complex has been prepared, a reaction that involves the oxidation of the cobalt center during the complexation process. Additionally, an η³-allyldicarbonylmolybdenum(II) complex has been synthesized, demonstrating the ligand's ability to coordinate with metals in different geometries and oxidation states.

Table 1: Synthesized NHC-Metal Complexes from this compound Precursor

Metal CenterComplex TypeGeometry
Nickel(II)bis(NHC-thiolato)Square-planar
Palladium(II)bis(NHC-thiolato)Square-planar
Platinum(II)bis(NHC-thiolato)Square-planar
Cobalt(III)Octahedral
Molybdenum(II)η³-allyldicarbonyl

Application of Derived Palladium Complexes in C–C, C–N, and C–S Cross-Coupling Reactions

The palladium(II) complex derived from the this compound-based NHC ligand has demonstrated significant catalytic activity in a variety of cross-coupling reactions, which are fundamental transformations in organic synthesis. These reactions are crucial for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds, enabling the construction of complex organic molecules.

The synthesized palladium complex has been successfully employed as a catalyst in Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and C-S cross-coupling reactions. A notable aspect of its catalytic performance is its ability to activate challenging substrates. For instance, in C-N amination reactions, the catalyst was effective in activating chlorobenzene, which is known for its lower reactivity compared to bromo- or iodoarenes.

Table 2: Catalytic Performance of Palladium(II)-NHC Complex in Cross-Coupling Reactions

Coupling TypeReactantsProduct
C-C (Suzuki-Miyaura)Aryl halide + Boronic acidBiaryl
C-N (Buchwald-Hartwig)Aryl halide + AmineArylamine
C-SAryl halide + ThiolAryl sulfide

Development of Functional Organic Materials

While direct research on the incorporation of this compound into functional organic materials is limited, the structural motifs present in the molecule suggest potential applications in molecular electronics and chemical sensing, drawing parallels from related aniline derivatives.

Incorporation into Molecular Electronic Devices (via related compounds)

The aniline backbone is a common component in organic semiconducting materials. The electronic properties of such materials can be tuned by modifying the substituents on the aniline ring. For instance, the introduction of electron-donating or electron-withdrawing groups can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for charge transport in electronic devices. The 4-methoxybenzylthio group in this compound introduces both sulfur, which can facilitate intermolecular interactions, and a methoxy (B1213986) group, which is electron-donating. These features could be exploited in the design of novel organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Research on diketopyrrolopyrrole (DPP)-based polymers functionalized with aniline derivatives has shown that such materials are promising for use in OFET sensors.

Polymerization for Chemical Sensing Applications (e.g., moisture, ammonia)

Polyaniline (PANI) and its derivatives are well-known for their electrical conductivity and their application in chemical sensors. The conductivity of these polymers is sensitive to changes in their environment, such as exposure to moisture or volatile organic compounds like ammonia. This change in conductivity forms the basis of their sensing mechanism.

The polymerization of aniline derivatives allows for the creation of polymers with tailored properties. For example, the introduction of specific functional groups can enhance the sensitivity and selectivity of the resulting polymer sensor towards certain analytes. While the direct polymerization of this compound for sensing applications has not been extensively reported, studies on other ortho-substituted aniline derivatives have demonstrated their potential for creating films that are highly sensitive to moisture and ammonia. nih.gov The presence of the thioether and methoxybenzyl groups in poly(this compound) could offer unique interactions with analytes, potentially leading to sensors with novel response characteristics.

Supramolecular Assembly and Interactions

The study of how molecules interact and self-assemble into larger, ordered structures is known as supramolecular chemistry. These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, govern the packing of molecules in the solid state and influence the material's bulk properties.

In the case of this compound, several functional groups can participate in supramolecular assembly. The aniline group can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). The aromatic rings provide opportunities for π-π stacking interactions. Furthermore, the sulfur atom of the thioether linkage can participate in non-covalent interactions.

While a detailed crystallographic and supramolecular analysis of this compound is not widely available, studies on related aniline derivatives provide insights into the types of interactions that can be expected. For instance, the interplay of hydrogen bonds and π-π stacking is known to direct the assembly of aniline-phenol cocrystals. rsc.org Similarly, research on the supramolecular interactions of thiols has highlighted the directional nature of weak hydrogen bonds involving sulfur. researchgate.netua.es The combination of these functionalities in this compound suggests a rich and complex supramolecular chemistry, which could be harnessed for the rational design of crystalline materials with specific properties.

Investigation of Intermolecular Interactions in Derived Systems

Extensive searches of scientific literature and crystallographic databases did not yield specific studies detailing the intermolecular interactions of systems derived directly from this compound. Research focusing on the crystal engineering and supramolecular chemistry of this particular compound or its immediate derivatives, which would provide empirical data on hydrogen bonding, π-π stacking, and other non-covalent interactions, is not publicly available at this time.

While general principles of intermolecular forces can be applied to predict the behavior of aniline and thioether-containing molecules, the strict focus of this article on this compound prevents the inclusion of such theoretical discussions or analogies drawn from related but distinct chemical structures. The specific arrangement of molecules in the solid state, including bond angles, distances, and stacking configurations, remains uncharacterized.

Host-Guest Chemistry and Self-Assembly

There is currently no available research in the public domain that investigates the application of this compound in the fields of host-guest chemistry or self-assembly. Consequently, there are no documented instances of this compound being used as a host molecule to encapsulate guest species, nor are there reports on its ability to spontaneously organize into larger, ordered supramolecular structures. The potential for this molecule to engage in such chemical processes has not been explored in the available scientific literature.

Mechanistic Elucidations of Key Reactions Involving 2 4 Methoxybenzylthio Aniline

Detailed Mechanistic Pathways of Oxidative Cyclization Reactions

The oxidative cyclization of 2-aminothiophenol (B119425) derivatives, generated from the deprotection of compounds like 2-(4-Methoxybenzylthio)aniline, is a key step in synthesizing fused heterocyclic systems such as benzo researchgate.netisres.orgthiazolo[2,3-c] researchgate.netresearchgate.netmdpi.comtriazoles. mdpi.com Mechanistic studies suggest that this transformation does not follow a radical pathway but instead proceeds through an ionic mechanism. mdpi.com

A critical finding in the elucidation of the oxidative cyclization mechanism is the involvement of a disulfide intermediate. mdpi.com When the free thiol, obtained after the deprotection of the 4-methoxybenzyl (PMB) group, is subjected to oxidative conditions (e.g., using iodine, I2), it does not directly cyclize to the final tricyclic product. Instead, it first undergoes oxidation to form a disulfide-bridged dimer. mdpi.com

This disulfide intermediate has been successfully isolated and characterized. mdpi.com Its formation is a key step that precedes the final intramolecular cyclization. The subsequent conversion of this isolated disulfide to the benzo researchgate.netisres.orgthiazolo[2,3-c] researchgate.netresearchgate.netmdpi.comtriazole confirms its role as a true intermediate in the reaction pathway. mdpi.com The proposed pathway involves the initial oxidation of two molecules of the parent thiol to form the disulfide, which then undergoes the crucial ring-closing step.

Table 1: Key Intermediates in Oxidative Cyclization

Intermediate Name Parent Compound Role in Mechanism Method of Observation

While the disulfide intermediate can convert to the final product on its own, mechanistic investigations have revealed that the presence of a strong acid significantly accelerates this conversion. mdpi.com When the isolated disulfide intermediate is re-subjected to the reaction conditions, the rate of its transformation into the corresponding benzo researchgate.netisres.orgthiazolo[2,3-c] researchgate.netresearchgate.netmdpi.comtriazole is substantially increased in the presence of an acid catalyst. mdpi.com

This suggests that the acid plays a crucial role in activating the disulfide intermediate, likely by protonating one of the sulfur atoms or a nitrogen atom on the triazole ring, facilitating the nucleophilic attack required for the final ring closure. This catalytic effect not only enhances the reaction rate but is also pivotal for achieving high yields of the desired tricyclic heteroarene. mdpi.com The ionic pathway is therefore heavily influenced by the acidity of the reaction medium. mdpi.com

Reaction Mechanisms of Triazole Formation from this compound

This compound serves as a versatile precursor for the synthesis of N-aryl-1,2,4-triazoles. mdpi.com One effective method involves the reaction of the aniline (B41778) with various hydrazides in the presence of an acid catalyst, such as methanesulfonic acid. mdpi.com

Mechanistic Insights into Deprotection Strategies

The 4-methoxybenzyl (PMB) group is employed as a protecting group for the thiol functionality in this compound. Its selective removal is a critical step to unmask the free thiol, which is necessary for subsequent reactions like the oxidative cyclization discussed previously. mdpi.com

The deprotection is typically achieved under strong acidic conditions. A common reagent used for this purpose is a mixture of trifluoroacetic acid (TFA) and trifluoromethanesulfonic acid (TfOH). The mechanism involves the protonation of the ether oxygen of the 4-methoxybenzyl group or the sulfur atom. This protonation makes the benzylic carbon more electrophilic and susceptible to cleavage of the carbon-sulfur bond. The stable 4-methoxybenzyl cation is generated as a leaving group, which is scavenged by trapping agents present in the reaction mixture, yielding the free 2-aminophenyl thiol. This deprotected thiol is often generated and used in situ for the subsequent cyclization step. mdpi.com

Table 2: Compound Names Mentioned in Article

Compound Name
This compound
Benzo researchgate.netisres.orgthiazolo[2,3-c] researchgate.netresearchgate.netmdpi.comtriazole
2-Amino-N-(1,2,4-triazol-4-yl)benzenethiol
Trifluoroacetic acid
Trifluoromethanesulfonic acid

Future Research Directions and Potential Academic Impact

Exploration of Novel Derivatization Strategies for Enhanced Functionality

Future research will likely focus on the strategic derivatization of the 2-(4-methoxybenzylthio)aniline scaffold to tailor its electronic and steric properties for specific applications. The aniline (B41778) functional group is a prime site for modification, allowing for the introduction of a wide array of substituents. For instance, acylation, alkylation, and arylation of the amino group can be employed to modulate the molecule's coordination properties and solubility.

Furthermore, electrophilic aromatic substitution on the aniline ring can introduce functional groups that enhance its utility. For example, the introduction of electron-withdrawing or electron-donating groups can fine-tune the electron density of the molecule, which is crucial for its application in electronic materials and as a ligand in catalysis. The synthesis of N-substituted-4-methyl aniline derivatives as potential anti-cancer agents showcases how modifications to the aniline core can lead to compounds with significant biological activity.

Another promising avenue is the polymerization of aniline derivatives to create functional materials. The synthesis of polyaniline (PANI) derivatives from ortho-substituted anilines has demonstrated their potential in the development of chemical sensors. acs.orgacs.orgacsgcipr.orgresearchgate.netresearchgate.net By analogy, polymerization of this compound or its derivatives could lead to novel conductive polymers with unique properties conferred by the sulfur atom and the methoxybenzyl group.

Derivatization Strategy Potential Functional Enhancement
N-Acylation/Alkylation/ArylationModified coordination properties, altered solubility
Electrophilic Aromatic SubstitutionTuned electronic properties for materials and catalysis
PolymerizationCreation of novel conductive polymers for sensor applications

Advanced Catalyst Design Utilizing this compound-Derived Ligands

The presence of both a soft sulfur donor and a hard nitrogen donor makes this compound an attractive candidate for the development of novel ligands for catalysis. Thioether-containing ligands have shown significant promise in stabilizing metal centers and influencing their catalytic activity. princeton.edu Research in this area will likely focus on the synthesis of transition metal complexes, particularly with palladium, rhodium, and ruthenium, to explore their efficacy in a range of organic transformations.

The design of these catalysts can be systematically varied. For example, the synthesis of palladium(II) complexes with N-heterocyclic carbene (NHC) ligands and aniline co-ligands has been shown to produce highly active pre-catalysts for cross-coupling reactions. nih.gov Incorporating the thioether moiety of this compound into such systems could lead to catalysts with unique reactivity and selectivity. The thioether can act as a hemilabile ligand, reversibly coordinating to the metal center and opening up a coordination site during the catalytic cycle, which can enhance catalytic turnover.

Future work could involve the synthesis of pincer-type ligands derived from this compound, where the aniline nitrogen and the thioether sulfur are complemented by a third donor group. Such ligands are known to form highly stable and active catalysts for a variety of reactions, including C-H activation and cross-coupling. The development of palladium complexes with indolyl-NNN-type ligands for Suzuki reactions provides a template for exploring the catalytic potential of new ligand scaffolds. mdpi.com

Metal Potential Catalytic Application
PalladiumCross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)
RhodiumHydroformylation, hydrogenation
RutheniumMetathesis, transfer hydrogenation
IronEthylene oligomerization

Integration into Complex Supramolecular Architectures

The ability of this compound to participate in a variety of non-covalent interactions, including hydrogen bonding (N-H---X), π-π stacking, and C-H---π interactions, makes it an excellent building block for the construction of complex supramolecular architectures. unam.mx Future research will likely explore the co-crystallization of this compound with other molecules to form novel co-crystals with tailored properties.

The study of aniline-phenol recognition has demonstrated the formation of robust hydrogen-bonded tetramers and stacked octamers in the solid state. nih.govnih.gov Similar studies with this compound and complementary molecules, such as carboxylic acids or phenols, could lead to the formation of predictable supramolecular synthons. The thioether and methoxy (B1213986) groups can also participate in weaker interactions, further directing the self-assembly process. The investigation of non-covalent interactions in molecular crystals through experimental electron density analysis can provide deep insights into the forces governing these assemblies. unam.mx

The formation of one-dimensional ribbons and two-dimensional networks has been observed in the co-crystals of (benzylthio)acetic acid with proline compounds. mdpi.com By carefully selecting co-formers, it may be possible to engineer the dimensionality and topology of the resulting supramolecular structures derived from this compound. Such controlled assemblies are of interest for applications in areas such as crystal engineering, materials science, and drug delivery.

Theoretical Predictions for New Material Properties and Reaction Pathways

Computational chemistry will be a vital tool in guiding the future exploration of this compound and its derivatives. Density Functional Theory (DFT) can be employed to predict the electronic structure, molecular orbitals (HOMO-LUMO), and spectroscopic properties of this compound and its potential derivatives. princeton.edu Such calculations can help in understanding its reactivity and in designing molecules with specific electronic properties for applications in organic electronics.

Theoretical studies can also be used to model the coordination of this compound-derived ligands to metal centers. This can provide insights into the stability of the resulting complexes and the mechanisms of catalytic reactions. For example, computational modeling can help rationalize the observed selectivity in catalytic processes and guide the design of more efficient catalysts. A comparative computational study on 2-(benzylthio)-N-{pyridinylmethylidene}anilines has already demonstrated the utility of DFT in accurately predicting molecular structures and vibrational spectra. researchgate.net

Furthermore, molecular dynamics simulations can be used to study the self-assembly of this compound into supramolecular structures. These simulations can predict the most stable packing arrangements and the nature of the intermolecular interactions that hold the assembly together. This predictive power can accelerate the discovery of new materials with desired properties.

Computational Method Predicted Property/Application
Density Functional Theory (DFT)Electronic structure, spectroscopic properties, reaction mechanisms
Molecular Dynamics (MD)Supramolecular assembly, crystal packing
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of non-covalent interactions

Investigations into Chemical Sensor Performance and Optimization

The presence of both an aniline nitrogen and a thioether sulfur makes this compound a promising platform for the development of chemical sensors, particularly for the detection of heavy metal ions. The soft thioether donor can selectively bind to soft metal ions like mercury(II), lead(II), and cadmium(II), while the aniline moiety can be part of a signaling unit, such as a fluorophore or an electroactive polymer.

A "turn-on" fluorescent sensor for mercuric ions has been developed by incorporating thioether donors into an aniline-derived ligand framework linked to a fluorescein platform. acs.org The quenching of fluorescence by the aniline lone pair via photoinduced electron transfer (PET) is alleviated upon metal binding, leading to a significant increase in emission. A similar strategy could be employed with this compound to create new fluorescent sensors.

Electrochemical sensors based on polyaniline films have been shown to be effective for the detection of pH and various biomolecules. nih.govmdpi.comnih.gov The electropolymerization of this compound or its derivatives could lead to the formation of modified electrodes for the sensitive and selective detection of heavy metals. The thioether groups in the polymer matrix would provide specific binding sites for the target analytes. The development of modified electrodes with polymers based on aniline and thiophene for potential sensor applications highlights the promise of this approach. researchgate.netelectrochemsci.org

Sensing Mechanism Target Analyte
Fluorescence "Turn-On"Heavy metal ions (e.g., Hg(II), Pb(II), Cd(II))
Electrochemical (e.g., Voltammetry)Heavy metal ions, pH, biomolecules

Q & A

Q. What are the standard protocols for synthesizing 2-(4-Methoxybenzylthio)aniline in a laboratory setting?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-methoxybenzylthiol with 2-nitroaniline under reducing conditions, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product . Controlled reaction temperatures (e.g., 0–5°C for exothermic steps) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Post-synthesis characterization via TLC and NMR ensures purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–7.5 ppm) and methoxy/methylene groups (δ 3.7–4.2 ppm).
  • IR Spectroscopy : Confirms the presence of -NH₂ (3300–3500 cm⁻¹) and C-S bonds (600–700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 261.0922). Data from NIST Chemistry WebBook and ChemSpider provide reference spectra for cross-verification .

Q. What are the known stability issues of this compound under different storage conditions?

The compound is sensitive to oxidation due to the thioether (-S-) and aniline (-NH₂) groups. Store under inert gas at –20°C in amber vials to prevent degradation. Stability tests via HPLC over 30 days show <5% decomposition under these conditions .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during its synthesis?

  • Catalyst Screening : Use Pd/C or Ni catalysts for nitro-group reduction; Pd/C often achieves >90% yield .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.
  • Purification : Gradient elution in column chromatography reduces co-elution of byproducts. Contradictions in yield between batch scales (e.g., mg vs. kg) may arise from heat dissipation inefficiencies, necessitating microreactors for large-scale synthesis .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

The methoxy group (-OCH₃) acts as an electron-donating group, activating the benzene ring toward electrophilic substitution. However, steric hindrance from the benzylthio (-CH₂S-) group can reduce reactivity at the ortho position. Computational DFT studies (e.g., Gaussian 16) model charge distribution, predicting preferential attack at the para position .

Q. How can computational modeling aid in predicting the reaction pathways of this compound?

  • DFT Calculations : Estimate transition-state energies for reactions like sulfonation or alkylation.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. For example, MD simulations in water/DMSO mixtures predict solvation shells that stabilize intermediates, aligning with experimental rate constants .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR shifts (e.g., para vs. meta substitution) require:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations unambiguously.
  • X-ray Crystallography : Resolves absolute configuration (e.g., CCDC-deposited structures) . Cross-referencing with PubChem or ECHA databases ensures data validity .

Methodological Tables

Parameter Synthesis Optimization Characterization
Reaction Temperature0–5°C (exothermic steps) NMR: 400–600 MHz
CatalystPd/C (10 wt%) HRMS: ±0.001 Da accuracy
PurificationSilica gel (230–400 mesh) IR: ATR mode, 4000–400 cm⁻¹
Stability Study Conditions Outcome
Oxidative DegradationAir, 25°C, 14 days 25% decomposition (HPLC)
Inert StorageN₂, –20°C, 30 days <5% decomposition

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